L-Cysteine hydrochloride

Catalog No.
S773321
CAS No.
52-89-1
M.F
C3H7NO2S.ClH
C3H8ClNO2S
M. Wt
157.62 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Cysteine hydrochloride

CAS Number

52-89-1

Product Name

L-Cysteine hydrochloride

IUPAC Name

(2R)-2-amino-3-sulfanylpropanoic acid;hydrochloride

Molecular Formula

C3H7NO2S.ClH
C3H8ClNO2S

Molecular Weight

157.62 g/mol

InChI

InChI=1S/C3H7NO2S.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H/t2-;/m0./s1

InChI Key

IFQSXNOEEPCSLW-DKWTVANSSA-N

SMILES

C(C(C(=O)O)N)S.Cl

Solubility

Freely soluble in water
Freely soluble in alcohol, acetic acid, ammonia water; insoluble in ether, acetone, ethyl acetate, benzene, carbon disulfide, carbon tetrachloride
Water solubility (per g/100 g H2O): 28 g/100 mL of solution at 25 °C; 16 g/100 mL of solution at 20 °C

Synonyms

Cysteine, Cysteine Hydrochloride, Half Cystine, Half-Cystine, L Cysteine, L-Cysteine, Zinc Cysteinate

Canonical SMILES

C(C(C(=O)O)N)S.Cl

Isomeric SMILES

C([C@@H](C(=O)O)N)S.Cl

Precursor for synthesis and research on glutathione:

L-Cysteine hydrochloride is a valuable research tool due to its role as a precursor for the synthesis of glutathione (GSH). GSH is a tripeptide molecule and the most abundant intracellular non-protein thiol, playing a crucial role in various cellular processes, including:

  • Antioxidant defense: GSH directly scavenges free radicals and regenerates other antioxidants, protecting cells from oxidative stress .
  • Detoxification: GSH conjugates with xenobiotics and heavy metals, facilitating their excretion .
  • Protein folding and function: GSH maintains the proper redox state of proteins, essential for their structure and function .

Researchers utilize L-Cysteine hydrochloride to study GSH biosynthesis, its role in various diseases associated with oxidative stress, and its potential therapeutic applications. By manipulating L-cysteine availability, scientists can investigate the impact on GSH levels and its downstream effects.

Source of thiol group for chemical modifications:

The thiol group (SH) present in L-Cysteine hydrochloride makes it a valuable reagent for various chemical modifications in research settings. The thiol group can participate in reactions like:

  • S-thiolation: This process involves the reversible attachment of a thiol group to another cysteine residue in proteins, regulating their activity and function .
  • Alkylation: L-Cysteine hydrochloride can be used to introduce specific functional groups onto biomolecules through alkylation reactions, facilitating further research and analysis .

L-Cysteine hydrochloride is a soluble salt derived from the non-essential amino acid L-cysteine. It exists in two primary forms: anhydrous and monohydrate, with the chemical formula C₃H₈ClNO₂S and a molecular weight of approximately 157.61 g/mol. The compound is characterized by its white crystalline appearance, solubility in water, and a melting point around 175°C . L-Cysteine is notable for containing a reactive thiol group (-SH), which plays a crucial role in various biochemical processes, including protein synthesis and detoxification .

  • L-Cysteine hydrochloride can cause skin and eye irritation upon contact [].
  • Inhalation may cause respiratory irritation [].
  • It's important to handle the compound with appropriate personal protective equipment in a well-ventilated environment [].
Due to its functional groups. The thiol side chain often acts as a nucleophile, engaging in reactions such as:

  • Formation of Disulfide Bonds: L-Cysteine can oxidize to form cystine (a dimer of cysteine), which is important for stabilizing protein structures.
  • Metal Complexation: The sulfhydryl group has a high affinity for heavy metals, allowing L-cysteine to form coordination complexes with ions such as mercury, lead, and cadmium .
  • Reactivity with Electrophiles: L-Cysteine can undergo methylation to form S-methylcysteine or react with formaldehyde to yield thiazolidine derivatives .

L-Cysteine is essential for several biological functions:

  • Antioxidant Activity: It contributes to the synthesis of glutathione, a major antioxidant that protects cells from oxidative stress.
  • Protein Synthesis: As a building block of proteins, it plays a vital role in forming disulfide bonds that stabilize protein structures.
  • Detoxification: The thiol group allows L-cysteine to bind and neutralize heavy metals and other toxins .

L-Cysteine hydrochloride can be synthesized through various methods:

  • Chemical Synthesis:
    • Bucherer-Berg Reaction: Involves the reaction of chloroacetaldehyde with hydrogen cyanide, ammonium bicarbonate, and sodium sulfide .
    • Strecker Synthesis: Utilizes ammonia, hydrogen cyanide, and mercaptaldehyde to produce DL-cysteine, which can be resolved into its enantiomers .
  • Biological Sources:
    • Extraction from keratin using hydrochloric acid followed by hydrolysis and purification processes leads to the production of L-cystine, which can then be converted into L-cysteine hydrochloride through electrolysis .
  • Enzymatic Processes: Recent advancements have introduced enzymatic methods for synthesizing L-cysteine from various substrates .

L-Cysteine hydrochloride has diverse applications across several fields:

  • Food Industry: Used as a flavor enhancer and dough conditioner due to its ability to improve the texture and shelf life of baked goods.
  • Pharmaceuticals: Acts as an antioxidant in formulations and is used in treatments for conditions related to oxidative stress.
  • Cosmetics: Incorporated into skin care products for its moisturizing properties and ability to promote skin health .
  • Laboratory Research: Utilized in biochemical assays and protocols, particularly in studies involving neuronal cells and enzymatic reactions .

Research on L-cysteine hydrochloride has revealed significant interactions with various biological systems:

  • Metal Ion Binding: Studies have shown that L-cysteine can effectively chelate heavy metals, thereby mitigating their toxic effects on biological systems .
  • Enzymatic Inhibition: It has been found to inhibit histidine ammonia-lyase activity, indicating potential applications in metabolic studies .
  • Antioxidant Mechanisms: Its role in glutathione synthesis highlights its importance in cellular defense mechanisms against oxidative damage .

L-Cysteine hydrochloride shares similarities with other sulfur-containing amino acids but maintains unique properties due to its specific structure and reactivity. Here are some comparable compounds:

CompoundStructureUnique Features
MethionineContains a thioether groupEssential amino acid; involved in methylation reactions.
HomocysteineIntermediate in methionine metabolismAssociated with cardiovascular diseases when elevated.
CystathioninePrecursor to cysteineInvolved in transsulfuration pathways.
N-AcetylcysteineAcetylated form of cysteineKnown for mucolytic properties; used in respiratory therapies.

L-Cysteine hydrochloride's unique reactivity stems from its free thiol group, allowing it to participate actively in redox reactions and metal binding compared to other amino acids that lack this feature .

Physical Description

Colorless or white solid; [HSDB] Colorless crystalline solid; [Sigma-Aldrich MSDS]
Solid; [Sigma-Aldrich MSDS]
Hygroscopic solid; [Merck Index] White powder with an irritating odor; Hygroscopic; [Alfa Aesar MSDS]

Color/Form

Colorless crystals
White crystals

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

156.9964274 g/mol

Monoisotopic Mass

156.9964274 g/mol

Heavy Atom Count

8

Decomposition

When heated to decomposition it emits very toxic fumes of /sulfur oxides and nitrogen oxides/.

Melting Point

260 °C decomposes

UNII

A9U1687S1S
ZT934N0X4W

Related CAS

52-90-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 1553 companies from 20 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 28 of 1553 companies. For more detailed information, please visit ECHA C&L website;
Of the 19 notification(s) provided by 1525 of 1553 companies with hazard statement code(s):;
H319 (98.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the prevention of liver damage and kidney damage associated with overdoses of acetaminophen

Therapeutic Uses

/EXPL THER/ Acetaminophen-cysteine adducts (APAP-CYS) are a serum biomarker of acetaminophen exposure, formed when the oxidative metabolite of acetaminophen binds to cysteine residues of hepatic proteins. APAP-CYS adducts become elevated in cases of acute liver failure following acetaminophen overdose and have been proposed as a diagnostic tool to identify acetaminophen-induced acute liver failure when standard testing is inconclusive.
/EXPL THER/ Lead is a toxic heavy metal that adversely affects nervous tissues; it often occurs as an environmental pollutant. We investigated histological changes in the cerebral cortex, hippocampus and cerebellum of adult albino mice following exposure to lead acetate. We also studied the possible ameliorative effect of the chelating agent, L-cysteine, on lead-induced neurotoxicity. We divided albino mice into six groups: 1) vehicle-only control, 2) L-cysteine control, 3 and 4) treated for 7 days with 20 and 40 mg/kg lead acetate, respectively, and 5 and 6) treated for 7 days with 20 and 40 mg/kg lead acetate, respectively, followed by 50 mg/kg L-cysteine for 7 days. Lead acetate administration caused disorganization of cell layers, neuronal loss and degeneration, and neuropil vacuolization. Brain sections from lead-intoxicated mice treated with L-cysteine showed fewer pathological changes; the neuropil showed less vacuolization and the neurons appeared less damaged. L-cysteine at the dose we used only marginally alleviated lead-induced toxicity.
/EXPL THER/ In hamster lung cell cultures addn of l-Cysteine or vit C to media protects against or reverses abnormal growth & malignant transformation in aged controls (1-2 yr old) or young (3-6 mo) after repeated exposure to smoke of tobacco or marijuana cigarettes.
/EXPL THER/ L-Cysteine admin orally or ip to rats protected against acute toxicity of methylmercury chloride, reducing mercury content in kidney & brain but not in liver.
For more Therapeutic Uses (Complete) data for CYSTEINE (7 total), please visit the HSDB record page.

Mechanism of Action

Cysteine can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available. Cysteine is typically synthesized in the human body when there is sufficient methionine available. Cysteine exhibits antioxidant properties and participates in redox reactions. Cysteine's antioxidant properties are typically expressed in the tripeptide glutathione, which occurs in humans as well as other organisms. Glutathione (GSH) typically requires biosynthesis from its constituent amino acids, cysteine, glycine, and glutamic acid, due to its limited systemic availability. Glutamic acid and glycine are readily available in the diets of most industrialized countries, but the availability of cysteine can be the limiting substrate. In human metabolism, cysteine is also involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor. In a 1994 report released by five top cigarette companies, cysteine is one of the 599 additives to cigarettes. Its use or purpose, however, is unknown, like most cigarette additives. Its inclusion in cigarettes could offer two benefits: Acting as an expectorant, since smoking increases mucus production in the lungs; and increasing the beneficial antioxidant glutathione (which is diminished in smokers).

Vapor Pressure

0.00000207 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

52-89-1

Metabolism Metabolites

L-Cysteine is the central compound in sulfur metabolism in the human body. In proteins the formation of disulfide bonds between the thiol groups of cysteine plays an important role for tertiary structure and enzymatic activity; cysteine is however always incorporated in the polypeptide chain as cysteine. L-Cysteine is degraded to pyruvate in two steps: one is removal of sulfur and the other is a transamination. Cysteine can be metabolized to form taurine and carbon dioxide through the cysteinsulfinate pathway, where the initial step is oxidation of cysteine to cysteine sulfinate. This step is catalyzed by cysteine dioxygenase. Cysteine sulfinate may then be decarboxylated to form taurine or it may be metabolized via the putative intermediate beta-sulfinylpyruvate to pyruvate and sulfite and then to carbon dioxide and sulfate.
Amino acid catabolism is essential for adjusting pool sizes of free amino acids and takes part in energy production as well as nutrient remobilization. The carbon skeletons are generally converted to precursors or intermediates of the tricarboxylic acid cycle. In the case of cysteine, the reduced sulfur derived from the thiol group also has to be oxidized in order to prevent accumulation to toxic concentrations. Here we present a mitochondrial sulfur catabolic pathway catalyzing the complete oxidation of L-cysteine to pyruvate and thiosulfate. After transamination to 3-mercaptopyruvate the sulfhydryl group from L-cysteine is transferred to glutathione by sulfurtransferase 1 and oxidized to sulfite by the sulfur dioxygenase ETHE1. Sulfite is then converted to thiosulfate by addition of a second persulfide group by sulfurtransferase 1. This pathway is most relevant during early embryo development and for vegetative growth under light limiting conditions. Characterization of a double mutant produced from Arabidopsis thaliana T-DNA insertion lines for ETHE1 and sulfurtransferase 1 revealed that an intermediate of the ETHE1 dependent pathway, most likely a persulfide, interferes with amino acid catabolism and induces early senescence.

Associated Chemicals

(+)-Cysteine; 921-01-7
(+-)-Cysteine; 3374-22-9
Cysteine hydrochloride; 52-89-1

Wikipedia

Cysteine

Use Classification

Food additives -> Flavoring Agents
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Reducing; Antistatic; Hair conditioning; Antioxidant

Methods of Manufacturing

By addition of a thiol compound to an unsaturated amino acid derivative; by hydrolysis of proteins in the presence of carbon dioxide; by treating in HCl hydrolysis of proteins in the presence of carbon dioxide; by treating an HCl hydrolysate of hair with CuO2, followed by the decomposition of the resulting copper-cysteine complex with hydrogen sulfide; by the addition of thioacetic acid to alpha-acetamido acrylic acid; by treatment of a keratine HCl hydrolysate with zinc to reduce the cystine present to cysteine; by electrolytic reduction of cystine.
L-Cysteine used to be produced almost exclusively by hydrolysis of hair or other keratins. The amino acid isolated was l-cystine, which was reduced electrolytically to l-cysteine. L-Cysteine has also been prepared from beta-chloro-d,l-alanine and sodium sulfide with cysteine desulfhydrase, an enzyme obtained from, e.g., Citrobacterium freundii. Today, however, the main processes for cysteine production are biological. A direct fermentation process has been developed for the manufacture of l-cystine, using a modified Escherichia coli bacterium. The technology has been extended to prepare other modified l-cysteine analogues. An enzymatic process for l-cysteine has been successfully developed using microorganisms capable to hydrolyze 2-amino-delta2-thiazoline 4-carboxylic acid (ATC) which is readily available from methyl alpha-chloroacrylate and thiourea. A mutant of Pseudomonas thiazolinophilum converts d,l-ATC to l-cysteine in 95% molar yield at product concentrations higher than 30 g/L.

General Manufacturing Information

L-Cysteine, hydrochloride (1:1): ACTIVE
A non-essential amino acid in human development.
An amino acid derived from cystine, occurring naturally in the L-form ...

Analytic Laboratory Methods

The near-infrared (NIR) fluorescence sensor for rapid, selective, and sensitive detection of cysteine (Cys) is of great importance in both biological and environmental sciences. Herein, we report a specific probe with turn-on fluorescence property, visible color change with naked-eye, and large wavelength shift on UV spectra for highly selective detection of Cys over homocysteine (Hcy) and glutathione (GSH) in both HEPES buffer (10 mM, pH 7.4) and diluted human serum. The probe based on the conjugate addition-cyclization reaction has a low limit of detection to Cys (0.16 uM as NIR fluorescence sensor and 0.13 uM as UV sensor). Kinetic study indicated that the probe has a very rapid response to Cys, owing to the much higher pseudo-first-order reaction constant with Cys (299/M/s) than with Hcy (1.29/M/s) or GSH (0.53/M/s). Upon addition of Cys to a solution of the probe, the color changed from purple to cyan, with the maximum wavelength shifting from 582 to 674 nm in the UV spectrum and a fluorescence emission at 697 nm appearing. It has been successfully applied for determination of Cys in diluted serum and bioimaging of Cys in living cells with low cell toxicity.
Gold nanoparticles (AuNPs) were synthesized at room temperature following a simple, rapid, and green route using fresh-squeezed apple juice as a reducing reagent. The optimal AuNPs, based on the particle color, stability, and color change suitable for colorimetric detection of cysteine (Cys), are synthesized using 5 mL of 10% apple juice, 1 mL of 10 mM gold precursor solution, and 1 mL of 0.1 M NaOH. Under this set of parameters, the AuNPs are synthesized within 30 min at room temperature. The average size (11.1 +/- 3.2 nm) and zeta potential (-36.5 mV) of the AuNPs synthesized were similar to those of AuNPs prepared via the conventional citrate-reduction method. In the presence of Cys, unlike with any other amino acid, the AuNPs aggregated, possibly due to the gold-sulfur covalent interaction, yielding red-to-purple color change of the sample solution. The red-shift of the localized surface plasmon resonance peak of the AuNPs responsible for the color change was recorded by UV-vis spectrometer. The effect of other potential interferents such as glucose, ascorbic acid, K(+) , Na(+) , Ca(2+) , Zn(2+) , Ag(+) , Ni(2+) , Cu(2+) , Co(2+) , and Hg(2+) were also examined. The results show that AuNPs can be used to selectively detect and measure Cys with a linear dependency in the range of 2 to 100 uM and a limit of detection (signal-to-noise ratio > 3) of 50 nM. The results suggest that the green-synthesized AuNPs are useful for simple, rapid, and sensitive colorimetric detection of Cys, which is an essential amino acid in food and biological systems.

Clinical Laboratory Methods

A new fluorescent probe based on an ensemble of gold nanoclusters (AuNCs) and polymer protected gold nanoparticles (AuNPs) for turn-on sensing of L-cysteine was designed and prepared. The AuNCs were protected by bovine serum albumin and had strong fluorescence. The polymer protected AuNPs were synthesized by a facile in situ strategy at room temperature and could quench the fluorescence of AuNCs due to the Forster resonance energy transfer. Interestingly, it has been observed that the quenched fluorescence of AuNCs was recovered by L-cysteine, which could induce the aggregation of polymer protected AuNPs by sulfur group. Then the prepared fluorescent probe was successfully used for determination of L-Cys in human urines ... .
A chlorinated coumarin-aldehyde was developed as a colorimetric and ratiometric fluorescent probe for distinguishing glutathione (GSH), cysteine (Cys) and homocysteine (Hcy). The GSH-induced substitution-cyclization and Cys/Hcy-induced substitution-rearrangement cascades lead to the corresponding thiol-coumarin-iminium cation and amino-coumarin-aldehyde with distinct photophysical properties. The probe can be used to simultaneously detect GSH and Cys/Hcy by visual determination based on distinct different colors - red and pale-yellow in PBS buffer solution by two reaction sites. From the linear relationship of fluorescence intensity and biothiols concentrations, it was determined that the limits of detection for GSH, Hcy and Cys are 0.08, 0.09 and 0.18 uM, respectively. Furthermore, the probe was successfully used in living cell imaging with low cell toxicity.
A highly sensitive and selective turn on fluorescent probe P-acid-aldehyde (P-CHO) is developed for the determination of cysteine (Cys) and homocysteine (Hcy). The probe is designed and synthesized by incorporating the specific functional group aldehyde group for thiols into a stable ?-conjugated material 4,4'-(2,5-dimethoxy-1,4-phenylene) bis(ethyne-2,1-diyl) dibenzoic acid (P-acid). The probe fluorescence is quenched through donor photoinduced electron transfer (d-PET) between the fluorophore (P-acid) and the recognition group (aldehyde group). In the presence of thiols, Cys and Hcy can selectively react with aldehyde group of the probe because the inhibition of d-PET between fluorophore and recognition group. Therefore, a turn-on fluorescent sensor was established for the fluorescence recovery. Under the optimized conditions, the fluorescence response of probe is directly proportional to the concentration of Cys in the range of 4-95 nM/L, with a detection limit 3.0 nM. In addition, the sensing system exhibits good selectively toward Cys and Hcy in the presence of other amino acids. It has been successfully applied for bioimaging of Cys and Hcy in living cells with low cell toxicity.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Store under inert gas. Air sensitive. Storage class (TRGS 510): Non Combustible Solids.

Stability Shelf Life

Stable under recommended storage conditions.
In neutral or slightly alkaline aq solns it is oxidized to cystine by air. More stable in acidic solns.

Dates

Modify: 2023-08-15

Explore Compound Types